3-{[(Tert-butoxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid

Chiral pool synthesis Diastereoselective coupling Peptidomimetic design

Researchers designing peptidomimetics face a gap in sourcing chiral, conformationally constrained thiolane amino acids with orthogonal Boc protection. This 2-methylthiolane-3-carboxylic acid derivative solves that need. • C2-methyl stereocenter enables diastereomeric control during peptide coupling. • Low ring strain (3.1 kcal/mol) preserves scaffold integrity through multiple TFA deprotection cycles. • Intra-residue C5γ NH···S hydrogen bonds stabilize type I β-turns. • ≥95% purity; global shipping.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
Cat. No. B13244349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Tert-butoxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1C(CCS1)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4S/c1-7-11(8(13)14,5-6-17-7)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyJIYNKEJIUVTBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: 3-(Boc-amino)-2-methylthiolane-3-carboxylic Acid


3-{[(Tert-butoxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid (CAS 1691693-29-4, C₁₁H₁₉NO₄S, MW 261.34 Da) is a Boc-protected, α,α-disubstituted cyclic amino acid featuring a thiolane (tetrahydrothiophene) ring with a methyl substituent at the 2-position and a carboxylic acid at the 3-position . The Boc group provides orthogonal amine protection compatible with standard Fmoc/tBu SPPS strategies, while the saturated five-membered sulfur heterocycle introduces conformational constraint distinct from both acyclic thioether amino acids (e.g., S-methylcysteine) and other heterocyclic scaffolds (thiazolidine, thietane, piperidine) [1]. This compound serves as a specialized intermediate in peptidomimetic design, foldamer chemistry, and medicinal chemistry campaigns targeting protein-protein interactions, where the combination of ring constraint, stereochemical control at C2, and Boc protection addresses limitations in conformational sampling encountered with linear or less-rigid analogs [2].

Workflow Diastereoselective peptide coupling and foldamer design
Selection 2-Methyl stereocenter supports chiral induction strategies
Use Context Conformationally constrained peptidomimetics for PPI-targeted research

Why 3-(Boc-amino)-2-methylthiolane-3-carboxylic Acid Cannot Be Replaced


Generic substitution among Boc-protected cyclic amino acid building blocks fails because the combination of ring heteroatom identity, ring size, and substituent pattern directly dictates three properties critical to downstream research and development: (i) conformational landscape accessible during peptide or ligand folding; (ii) metabolic stability arising from steric shielding of the α-carbon and ring sulfur; and (iii) orthogonal protecting group compatibility in multi-step synthesis [1]. The 2-methyl group on the thiolane ring introduces a stereocenter that is absent in the des-methyl analog 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid (CAS 108329-86-8, C₁₀H₁₇NO₄S, MW 247.31 Da), enabling chiral induction and diastereomeric control in peptide coupling . Thiazolidine analogs such as (4S)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid introduce an endocyclic nitrogen that alters hydrogen-bonding capacity and acid/base character, while four-membered thietane analogs exhibit significantly higher ring strain (22.2 kcal·mol⁻¹ vs. 3.1 kcal·mol⁻¹ for thiolane), leading to differential chemical stability and reactivity [2]. These structural variations translate into divergent pharmacodynamic and pharmacokinetic outcomes when the building block is incorporated into a peptide or small-molecule lead, making direct interchange without re-optimization scientifically unjustifiable.

Des-methyl analog (CAS 108329-86-8) Achiral carbon skeleton lacks the C2 stereocenter, removing diastereomeric control in peptide coupling. Conformational output may differ.
Thiazolidine analog Endocyclic nitrogen alters hydrogen-bonding capacity and acid/base character, shifting conformational preferences and scaffold protonation states.
Thietane analog Significantly higher ring strain introduces risk of scaffold degradation during acidic Boc deprotection, limiting multi-step compatibility.

Quantitative Differentiation: 3-(Boc-amino)-2-methylthiolane-3-carboxylic Acid vs. Analogs


Diastereomeric Control by 2-Methyl Substituent

The 2-methyl substituent on the thiolane ring of the target compound (CAS 1691693-29-4) creates a stereogenic center at C2 adjacent to the C3 quaternary carbon bearing the Boc-amino and carboxylic acid groups. This stereocenter is entirely absent in the commonly available des-methyl analog 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid (CAS 108329-86-8), which is achiral at the carbon skeleton . The presence of the C2 methyl group introduces steric bulk (ΔMW +14 Da) that biases the thiolane ring pucker and restricts the accessible conformational space of the 5-membered ring, providing a means to control the spatial orientation of the carboxylic acid and amino groups relative to the ring plane during peptide coupling . In constrained peptidomimetic design, this diastereomeric control translates into the ability to access either cis- or trans- relative configurations at C2–C3, a feature leveraged in the synthesis of ATTC-based α/β-peptide foldamers where ring substitution patterns dictated helical handedness [1].

Stereocenter control
Head-to-head
C2 stereocenter present
vs
Achiral carbon skeleton
Enables diastereomeric control in coupling
Des-methyl analog cannot support chiral induction
Chiral pool synthesis Diastereoselective coupling Peptidomimetic design

Thiolane Ring Strain Advantage Over Thietane/Thiirane

The ring strain energy of the thiolane scaffold is quantified at 3.1 kcal·mol⁻¹, compared to 22.2 kcal·mol⁻¹ for the four-membered thietane ring and 19.1 kcal·mol⁻¹ for the three-membered thiirane ring, as reported in the Science of Synthesis compendium [1]. This low strain energy renders thiolane 'unreactive' in electrophile-induced ring-opening reactions where thietane reacts three times faster than thiirane, with both strained rings undergoing quantitative ring opening under conditions where thiolane remains intact [1]. For building blocks carrying sensitive Boc and carboxylic acid functionalities, this differential stability is critical: a thietane-based analog (e.g., 3-[tert-butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid, MW 247.31 Da) risks premature ring opening during acidic Boc deprotection (TFA) or basic coupling conditions, generating byproducts that reduce overall yield and require additional purification . The thiolane scaffold thus offers a wider operational window for multi-step synthesis, accommodating diverse reaction conditions without scaffold degradation.

Ring strain energy
Class-level
3.1 kcal·mol⁻¹
Thietane 22.2 / Thiirane 19.1
Low strain supports multi-step synthesis stability
Thiolane remains intact under electrophilic conditions
Ring strain energy Chemical stability Reaction compatibility

NH···S Hydrogen Bonds Stabilize β-Turns

A combined IR spectroscopy and quantum chemistry study of capped dipeptide derivatives of 3-aminothiolane-3-carboxylic acid (Atlc), the deprotected form of the target compound, demonstrated that homochiral Atlc dimers adopt a predominant type I β-turn conformation stabilized by two intra-residue C5γ hydrogen bonds, each involving a backbone NH and the sulfur atom of the same amino acid residue [1]. This NH···S interaction is geometrically enabled by the γ-position of the ring sulfur relative to the α-carbon in the five-membered thiolane ring. In contrast, acyclic thioether amino acids such as S-methylcysteine (Cys(Me)) exhibit more flexible side chains and do not form this specific intra-residue C5γ NH···S hydrogen bond; the conformational behavior of Cys(Me) is dominated by side-chain flexibility rather than a well-defined turn structure [2]. The heterochiral Atlc dimer shows types I and I' β-turns stabilized by one intra-residue C5γ hydrogen bond each, further demonstrating the diastereomer-dependent conformational control unique to the thiolane scaffold [1].

NH···S H-bond β-turn
Direct comparison
Type I β-turn, 2 C5γ NH···S H-bonds
vs
No C5γ NH···S H-bond (flexible chain)
Unique conformational stabilization for foldamer design
Acyclic thioether analogs lack this H-bond motif
Conformational analysis NH···S hydrogen bonding β-turn stabilization Peptide foldamer design

Constrained Thiolane Potency at hMC4R

In a study of melanocortin-4 receptor (hMC4R) ligands, piperazinebenzylamine derivatives incorporating a trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid constrained scaffold exhibited similar or lower binding potency compared to their acyclic analogs [1]. This finding is consistent with the broader paradigm for constrained amino acid incorporation: conformational restriction often reduces entropic penalties upon binding but may simultaneously reduce conformational adaptability needed for optimal pharmacophore presentation, leading to flat or reduced potency. However, constrained scaffolds like thiolane often yield improved selectivity profiles, metabolic stability, or pharmacokinetic properties that are not captured by potency alone [2]. In the context of the target compound, the 3-position Boc-amino acid architecture (α,α-disubstituted) on the thiolane ring provides an additional level of conformational restriction beyond the monocyclic constraint of a simple tetrahydrothiophene substituent, distinguishing it from trans-4-aryl-thiolane-3-carboxylic acids used in the hMC4R study [2].

hMC4R SAR context
Class-level inference
Similar or lower potency vs. acyclic analogs
May support selectivity over potency optimization
Data to verify; target-specific review required
Melanocortin-4 receptor Constrained amino acid SAR Potency vs. selectivity trade-off GPCR ligand design

Application Scenarios: 3-(Boc-amino)-2-methylthiolane-3-carboxylic Acid


Diastereoselective Peptide Foldamer Synthesis

The 2-methyl stereocenter (absent in the des-methyl analog CAS 108329-86-8) enables diastereomeric control during peptide coupling, making this building block suitable for constructing α/β-peptide foldamers with predetermined helical handedness. The ATTC-based foldamer precedent demonstrates that tetrahydrothiophene ring substitution patterns directly influence secondary structure outcomes [1]. Use when the research objective is to install a chiral constrained residue whose stereochemistry at the ring dictates global foldamer architecture.

Orthogonal Boc Protection for Multi-Step Campaigns

With a ring strain energy of only 3.1 kcal·mol⁻¹, the thiolane scaffold remains intact under electrophilic conditions that quantitatively ring-open thietane (22.2 kcal·mol⁻¹) and thiirane (19.1 kcal·mol⁻¹) analogs [1]. The Boc group can be cleanly removed with TFA without risking scaffold degradation. This building block is appropriate for synthetic routes involving sequential deprotection–coupling cycles where the integrity of the heterocyclic core must be preserved through multiple steps.

β-Turn Stabilization via NH···S Hydrogen Bonds

The γ-position of the thiolane sulfur atom enables intra-residue C5γ NH···S hydrogen bonds that stabilize type I β-turns in homochiral Atlc dimers, a conformational feature not available to acyclic thioether amino acids such as S-methylcysteine [1]. This property supports the design of β-turn peptidomimetics where backbone NH···S interactions can replace traditional backbone–backbone hydrogen bonds, potentially improving membrane permeability or proteolytic stability of the resulting peptide ligand [2].

Selectivity Optimization via Conformational Restriction

Class-level evidence from melanocortin-4 receptor studies indicates that tetrahydrothiophene-constrained analogs may exhibit similar or reduced potency relative to acyclic comparators but can deliver selectivity or pharmacokinetic advantages [1]. This building block is best deployed in lead optimization phases where the primary objective shifts from potency maximization to selectivity profiling, metabolic stability improvement, or off-target liability reduction, leveraging the conformational restriction imposed by the α,α-disubstituted thiolane architecture [2].

Application
Selection Property
Validation Focus
Diastereoselective foldamer synthesis
2-Methyl stereocenter
Chiral induction and helical handedness control
Multi-step Boc SPPS campaigns
Low ring strain scaffold
Scaffold integrity under acidic deprotection
β-Turn peptidomimetic design
NH···S hydrogen bonding
Conformational analysis of β-turn stability
GPCR selectivity optimization
Conformational restriction
Selectivity and pharmacokinetic profiling
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